molecular formula C10H7BrClN B11859244 5-Bromo-8-(chloromethyl)quinoline

5-Bromo-8-(chloromethyl)quinoline

Cat. No.: B11859244
M. Wt: 256.52 g/mol
InChI Key: IBQLEPVRJLOBOT-UHFFFAOYSA-N
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Description

5-Bromo-8-(chloromethyl)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal, bioorganic, agrochemical, and industrial chemistry. The presence of bromine and chloromethyl groups in this compound enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-8-(chloromethyl)quinoline typically involves the bromination of 8-chloromethylquinoline. One common method includes the use of bromine in the presence of a suitable solvent like chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using bromine or other brominating agents. The reaction conditions are optimized to achieve high yields and purity, balancing cost and availability of reagents .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

  • Substituted quinolines with various functional groups depending on the nucleophile used.
  • Coupled products in Suzuki-Miyaura reactions.

Scientific Research Applications

5-Bromo-8-(chloromethyl)quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-8-(chloromethyl)quinoline involves its interaction with molecular targets such as enzymes and receptors. The bromine and chloromethyl groups enhance its binding affinity and reactivity, allowing it to modulate biological pathways effectively. Specific pathways and targets depend on the derivative and its application .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-8-(chloromethyl)quinoline is unique due to the presence of both bromine and chloromethyl groups, which confer distinct reactivity and versatility in chemical transformations. This makes it a valuable compound in synthetic and medicinal chemistry .

Properties

Molecular Formula

C10H7BrClN

Molecular Weight

256.52 g/mol

IUPAC Name

5-bromo-8-(chloromethyl)quinoline

InChI

InChI=1S/C10H7BrClN/c11-9-4-3-7(6-12)10-8(9)2-1-5-13-10/h1-5H,6H2

InChI Key

IBQLEPVRJLOBOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)CCl)Br

Origin of Product

United States

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